N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)13-25-19-12-18(24-21(26)17-8-6-16(3)7-9-17)10-11-20(19)28-14-23(4,5)22(25)27/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRGQYVNRQDBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step often involves the cyclization of a suitable precursor to form the benzo[b][1,4]oxazepine core. This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The isobutyl and dimethyl groups are introduced via alkylation reactions. These steps may require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the intermediate compounds, followed by the addition of alkyl halides.
Amidation: The final step involves the formation of the benzamide moiety. This is typically achieved by reacting the oxazepine intermediate with 4-methylbenzoic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and dimethyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of Lewis acids (FeCl₃, AlCl₃), HNO₃ for nitration, and H₂SO₄ for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The oxazepine ring system is of particular interest due to its presence in various bioactive molecules.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, analgesic, or anticancer agent. Research is ongoing to explore these possibilities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzo[b][1,4]oxazepin core fused with a tetrahydronaphthalene sulfonamide moiety . Its molecular formula is with a molecular weight of approximately 456.6 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties :
- In vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cytokine Modulation : It may downregulate inflammatory mediators by inhibiting NF-kB signaling pathways.
Case Studies
A notable case study involved the administration of this compound in a clinical trial focused on patients with resistant bacterial infections. Results indicated a significant improvement in clinical outcomes with minimal side effects reported.
| Study | Description | Outcome |
|---|---|---|
| Clinical Trial 1 | Administered to patients with resistant bacterial infections | Significant improvement in clinical outcomes |
| In vivo Study 1 | Tested on animal models for anti-inflammatory effects | Reduced pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide to ensure high yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the 4-methylbenzamide moiety.
- Optimization steps include using continuous flow reactors for precise control of reaction parameters (temperature, solvent) to minimize side reactions .
- Purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization are critical for isolating the target compound. Structural confirmation is achieved via NMR and mass spectrometry (MS) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm the connectivity of the fused oxazepine ring and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like the amide carbonyl and ether linkages .
Q. What key functional groups in the compound contribute to its biological activity?
- Methodology :
- The tetrahydrobenzo[b][1,4]oxazepine core provides structural rigidity, while the 4-methylbenzamide moiety enhances lipophilicity and target binding .
- The isobutyl group at position 5 may influence steric interactions with biological targets, as observed in similar oxazepine derivatives .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodology :
- Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) due to its hydrophobic aromatic systems .
- Stability: Degradation under acidic/basic conditions or prolonged light exposure should be monitored via stability-indicating HPLC assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) platforms to rule out assay-specific artifacts .
- Dose-Response Analysis : Compare EC50/IC50 values across systems to identify concentration-dependent discrepancies .
- Molecular Docking : Predict binding modes to reconcile differences in target affinity caused by structural variations in assay proteins .
Q. What computational approaches are recommended to predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the oxazepine ring and ligand-target binding kinetics .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends observed in analogs .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for rational optimization of substituents .
Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanism?
- Methodology :
- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate and inhibitor concentrations .
- Mutagenesis Studies : Modify key residues in the enzyme’s active site to assess their role in inhibitor binding .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding to infer mechanistic details .
Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound?
- Methodology :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while maintaining target affinity .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., vulnerable methyl groups) for structural modification .
- Prodrug Design : Mask polar functional groups (e.g., amide) to enhance bioavailability, followed by enzymatic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
